molecular formula C13H22N2O2 B1475788 Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate CAS No. 2097976-05-9

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate

Cat. No.: B1475788
CAS No.: 2097976-05-9
M. Wt: 238.33 g/mol
InChI Key: BIGZWKWQKYFLQI-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 2097976-05-9

The compound features a piperidine ring substituted with a cyano group and a tert-butyl ester, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

  • Enzyme Interaction : The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Receptor Modulation : The compound may influence receptor activity through hydrogen bonding and hydrophobic interactions, particularly in neurological pathways .

1. Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties. Studies suggest its potential role in treating neurological disorders by modulating neurotransmitter systems. For instance, it has been investigated for its effects on potassium channels, which are crucial in neuronal excitability and signaling .

2. Antiinflammatory Properties

The compound has shown promise in anti-inflammatory applications. It may inhibit specific enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH), thereby reducing inflammation-related damage in tissues . This property positions it as a candidate for developing therapies for conditions like arthritis and other inflammatory diseases.

3. Anticancer Potential

Emerging studies suggest that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest .

Research Findings and Case Studies

Study Findings
Study on Neuroprotection (2022)Demonstrated that the compound improved neuronal survival rates under oxidative stress conditions .
Inhibition of sEH (2023)Showed significant inhibition of sEH activity, leading to reduced inflammatory markers in vivo .
Anticancer Activity (2023)Induced apoptosis in specific cancer cell lines through modulation of apoptotic pathways .

Properties

IUPAC Name

tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-10-9-15(7-6-11(10)8-14)12(16)17-13(2,3)4/h10-11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGZWKWQKYFLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.